2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-nitrophenyl)acetamide
Overview
Description
2-{[3-cyano-4-(2-furyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H14N4O5S and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.06849073 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds structurally related to the specified chemical have been synthesized and explored for their biological activities. For instance, research on the synthesis of new heterocycles incorporating antipyrine moiety has shown significant antimicrobial properties. These studies involve the synthesis of compounds with complex structures, including pyridine, pyrrole, and thiazole derivatives, which exhibit potential as antimicrobial agents (Bondock et al., 2008).
Carcinogenicity Studies
Research on structurally related compounds, such as N-(4-(5-nitro-2-furyl)-2-thiazolyl)acetamide, has been conducted to understand their carcinogenic potential. These studies provide insights into the structure-activity relationships and organ specificity of such compounds, contributing to safety evaluations in drug development (Cohen et al., 1973).
Metabolism and Drug Development
Investigations into the metabolism of carcinogens like N-[4-(5-Nitro-2-furyl)-2-thiazolyl]acetamide have revealed the role of enzyme-mediated processes in the metabolic activation and detoxification of potential carcinogens. Such studies are crucial for understanding the metabolic pathways involved in drug action and toxicity (Mattammal et al., 1985).
Novel Synthesis Approaches
Research on the synthesis of novel compounds, such as polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide precursors, has shown promise in the development of new therapeutic agents with antitumor activity. These studies highlight innovative synthetic strategies and the potential of such compounds in cancer treatment (Shams et al., 2010).
Properties
IUPAC Name |
2-[[5-cyano-4-(furan-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c19-9-12-11(15-6-3-7-27-15)8-16(23)21-18(12)28-10-17(24)20-13-4-1-2-5-14(13)22(25)26/h1-7,11H,8,10H2,(H,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIIMUCEUKJDEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C#N)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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